molecular formula C19H30O2 B14602823 Methyl octadeca-12,16-diynoate CAS No. 58444-04-5

Methyl octadeca-12,16-diynoate

Cat. No.: B14602823
CAS No.: 58444-04-5
M. Wt: 290.4 g/mol
InChI Key: GWFNHDUJMSYAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl octadeca-12,16-diynoate is a fatty acid methyl ester characterized by an 18-carbon chain with triple bonds at positions 12 and 16 (C₁₈H₃₀O₂; molecular weight ~290.4 g/mol) . Its structure distinguishes it from saturated esters (e.g., methyl palmitate) and monounsaturated analogs (e.g., trans-13-octadecenoic acid methyl ester) by the presence of two alkyne groups, which confer unique chemical reactivity and physical properties.

Properties

CAS No.

58444-04-5

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-12,16-diynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h5-6,9-18H2,1-2H3

InChI Key

GWFNHDUJMSYAFO-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC#CCCCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-12,16-diynoate can be synthesized through various methods. One common approach involves the esterification of octadeca-12,16-diynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-12,16-diynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl octadeca-12,16-diynoate has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in lipidomics and membrane biology.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its ability to interact with biological membranes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl octadeca-12,16-diynoate exerts its effects involves its interaction with cellular membranes and enzymes. The compound’s triple bonds can undergo reactions that disrupt membrane integrity or inhibit enzyme activity, leading to antimicrobial or anticancer effects. The specific molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Source/Application
Methyl octadeca-12,16-diynoate C₁₉H₃₀O₂ 290.4 Two triple bonds (12,16) Plant extracts
Methyl octadeca-13,16-diynoate C₁₉H₃₀O₂ 290.4 Triple bonds at 13,16 Synthetic/plant-derived
Methyl octadeca-12,15-diynoate C₁₉H₃₀O₂ 290.4 Triple bonds at 12,15 Lab-synthesized
Methyl palmitate C₁₇H₃₄O₂ 270.5 Saturated ester Common in fats/oils
trans-13-Octadecenoic acid methyl ester C₁₉H₃₆O₂ 296.5 Single double bond (13) Phytochemical studies

Key Differences :

  • Triple vs. Double Bonds: The diynoates exhibit higher reactivity in cycloaddition and polymerization reactions compared to mono-unsaturated or saturated esters due to the electron-deficient triple bonds.
  • Positional Isomerism: The placement of triple bonds (e.g., 12,16 vs. 13,16) affects physical properties such as melting points and solubility. For example, this compound may have a lower melting point than its 12,15-isomer due to reduced symmetry .

Comparison with Diterpenoid Methyl Esters

This compound differs significantly from cyclic diterpenoid esters (e.g., sandaracopimaric acid methyl ester and communic acid methyl esters) found in Austrocedrus chilensis resin . These diterpenoids feature fused ring systems and hydroxyl groups, contributing to their roles in plant defense mechanisms. In contrast, the linear alkyne chains of diynoates may facilitate distinct interactions in biological systems, such as membrane disruption or enzyme inhibition .

Analytical Differentiation

  • Chromatography: this compound can be distinguished from similar esters (e.g., methyl palmitate) via gas chromatography (GC) based on retention times. For instance, in GC traces of plant resins, diynoates elute later than saturated esters due to lower volatility .
  • Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy highlights the characteristic C≡C stretches (~2100–2260 cm⁻¹) in diynoates, absent in saturated analogs. Nuclear magnetic resonance (NMR) further differentiates positional isomers via alkynyl proton shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.